

An In-depth Technical Guide to the Molar Extinction Coefficient of Cy7 Maleimide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cy7 maleimide*

Cat. No.: *B15554653*

[Get Quote](#)

This guide provides a comprehensive overview of the photophysical properties of **Cy7 maleimide**, with a core focus on its molar extinction coefficient. It is intended for researchers, scientists, and drug development professionals who utilize this near-infrared (NIR) dye for bioconjugation and fluorescence-based applications. The document details experimental protocols for both the determination of the molar extinction coefficient and the labeling of biomolecules, supplemented by workflow diagrams for clarity.

Photophysical Properties of Cy7 Maleimide

Cyanine 7 (Cy7) maleimide is a fluorescent dye that is widely used for covalently labeling biomolecules containing free sulphydryl groups, such as cysteine residues in proteins and peptides.^[1] Its prominence in research and drug development is due to its high molar extinction coefficient and its fluorescence emission in the near-infrared (NIR) spectrum, which minimizes background autofluorescence from tissues, making it ideal for *in vivo* imaging.^{[1][2]}

The key photophysical characteristics of **Cy7 maleimide** are summarized below. These values are critical for quantitative analyses, such as determining the concentration of the dye and the degree of labeling (DOL) of a conjugate.

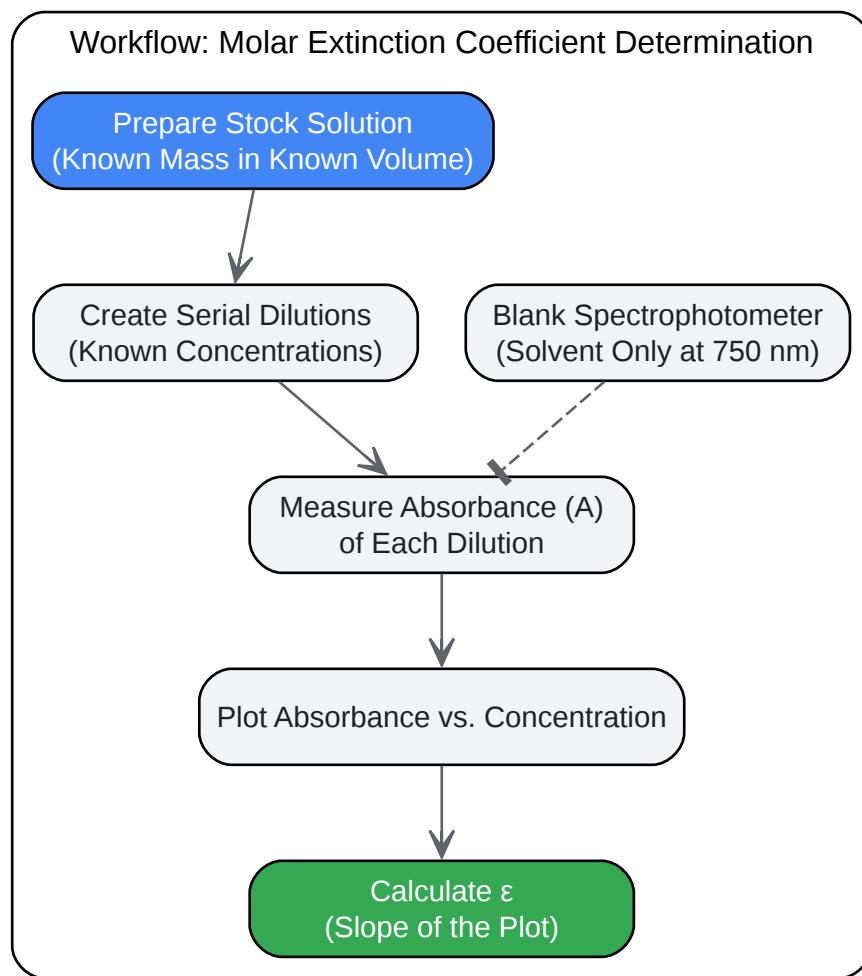
Property	Value	Source(s)
Molar Extinction Coefficient (ϵ)	199,000 M ⁻¹ cm ⁻¹	[2][3][4]
Maximum Absorption (λ_{abs})	750 nm	[2][3][4]
Maximum Emission (λ_{em})	773 nm	[2][3][4]
Fluorescence Quantum Yield (Φ)	0.3	[2][3][4]
Correction Factor at 260 nm (CF ₂₆₀)	0.022	[2][3]
Correction Factor at 280 nm (CF ₂₈₀)	0.029	[2]
Solubility	Soluble in organic solvents (DMSO, DMF, Dichloromethane)	[2][4]

Experimental Protocols

This section provides detailed methodologies for determining the molar extinction coefficient of **Cy7 maleimide** and for its use in protein labeling.

The molar extinction coefficient (ϵ) is an intrinsic property of a substance that measures how strongly it absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, $A = \epsilon cl$, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[5]

Materials:


- **Cy7 maleimide** powder
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Spectrophotometer (UV-Vis)
- Quartz cuvettes (typically 1 cm path length)

- Calibrated analytical balance
- Volumetric flasks and precision pipettes

Methodology:

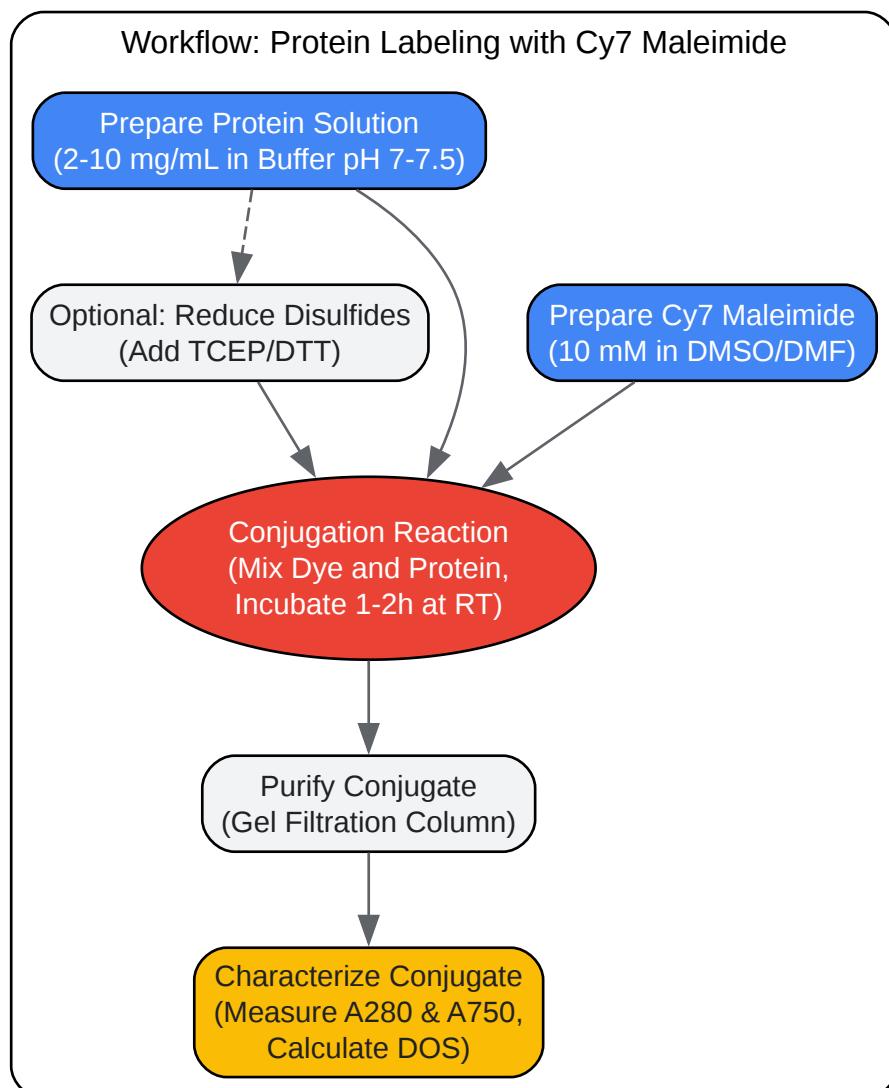
- Prepare a Stock Solution: Accurately weigh a small amount of **Cy7 maleimide** powder and dissolve it in a known volume of anhydrous DMSO or DMF to create a concentrated stock solution. For example, dissolve 1 mg of **Cy7 maleimide** (Molecular Weight: ~707.4 g/mol) in 1 mL of DMSO.
- Prepare Serial Dilutions: Perform a series of dilutions of the stock solution using the same solvent to create several solutions of known, lower concentrations. These concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.[6]
- Spectrophotometer Setup:
 - Turn on the spectrophotometer and allow the lamp to warm up.
 - Set the measurement wavelength to the maximum absorbance of **Cy7 maleimide**, which is approximately 750 nm.[2][3]
 - Use a cuvette filled with the solvent (DMSO or DMF) to zero the spectrophotometer (measure the blank).
- Measure Absorbance:
 - Measure the absorbance of each diluted solution at 750 nm.
 - Ensure the cuvette is clean and free of bubbles for each measurement.
- Calculate the Molar Extinction Coefficient:
 - For each concentration, calculate ϵ using the rearranged Beer-Lambert equation: $\epsilon = A / (c * l)$.[5]

- To improve accuracy, plot absorbance (A) on the y-axis versus molar concentration (c) on the x-axis. The data should form a straight line that passes through the origin.
- The slope of this line is equal to the molar extinction coefficient (ϵ) when the path length (l) is 1 cm.

[Click to download full resolution via product page](#)

Diagram 1: Workflow for determining the molar extinction coefficient.

This protocol describes the covalent conjugation of **Cy7 maleimide** to a protein via the reaction between the maleimide group and a free sulphydryl group. The reaction is highly selective for thiols at a pH between 6.5 and 7.5.[1]


Materials:

- Protein with free sulphydryl groups (2-10 mg/mL)
- **Cy7 maleimide**
- Anhydrous DMSO or DMF
- Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.0-7.5, degassed.[7]
- (Optional) Reducing Agent: TCEP (tris-carboxyethylphosphine) or DTT (dithiothreitol) for reducing disulfide bonds.[6]
- Purification Column: Gel filtration column (e.g., Sephadex G-25) to separate the conjugate from unreacted dye.[6]

Methodology:

- Protein Preparation:
 - Dissolve the protein in the degassed reaction buffer at a concentration of 2-10 mg/mL.[6]
 - If the protein's sulphydryl groups are in the form of disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye.[6][8]
- Dye Preparation:
 - Prepare a 10 mM stock solution of **Cy7 maleimide** in anhydrous DMSO or DMF immediately before use. Keep this solution protected from light.
- Conjugation Reaction:
 - Add the **Cy7 maleimide** stock solution to the protein solution. A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended. This ratio should be optimized for each specific protein to achieve the desired degree of substitution (DOS).[6]
 - Mix gently and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7]

- Purification of the Conjugate:
 - Prepare a gel filtration column (e.g., Sephadex G-25) by equilibrating it with PBS buffer.
 - Load the reaction mixture onto the column.[6]
 - Elute the protein-dye conjugate with PBS. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.
 - Collect the fractions containing the purified conjugate.
- Characterization (Degree of Substitution):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and 750 nm (for Cy7).
 - The concentration of the protein and dye can be calculated, and from this, the average number of dye molecules per protein (DOS) can be determined. An optimal DOS for antibodies is typically between 2 and 10.[6]

[Click to download full resolution via product page](#)

Diagram 2: Experimental workflow for protein bioconjugation.

Applications in Research and Drug Development

The stable thioether bond formed between **Cy7 maleimide** and a biomolecule makes it a powerful tool for various applications.^[1] Labeled proteins, peptides, or other molecules can be used for:

- **In Vivo Imaging:** The NIR fluorescence of Cy7 enables deep-tissue imaging in animal models to track biodistribution and target engagement of therapeutic molecules.^[1]

- Fluorescence Microscopy and Flow Cytometry: Labeled antibodies or ligands are used to visualize and quantify cellular targets.[1]
- Molecular Probes: Cy7 can be attached to probes for detecting nucleic acids or measuring enzyme activity.
- Pharmacokinetic Studies: Labeling drug molecules with Cy7 allows for the study of their metabolic pathways and distribution within an organism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Cyanine 7 maleimide (A270190) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Cy7 maleimide, 2801565-54-6 | BroadPharm [broadpharm.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. drmr.com [drmr.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molar Extinction Coefficient of Cy7 Maleimide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15554653#cy7-maleimide-molar-extinction-coefficient>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com